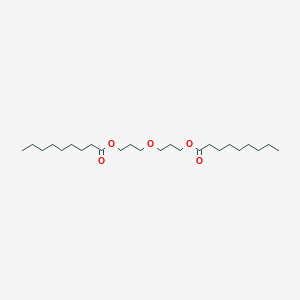

Dipropylene glycol dinonanoate

Description

Properties

IUPAC Name |

3-(3-nonanoyloxypropoxy)propyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O5/c1-3-5-7-9-11-13-17-23(25)28-21-15-19-27-20-16-22-29-24(26)18-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNQFILNCKAALEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCOCCCOC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601015456 | |

| Record name | Dipropylene glycol dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29059-00-5, 63716-17-6 | |

| Record name | Nonanoic acid, diester with oxybis(propanol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3,3'-oxydi-, dipelargonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, diester with oxybis[propanol] | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropylene glycol dinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601015456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinonanoic acid, diester with oxydi(propanol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Dipropylene Glycol Dinonanoate

Esterification Pathways for Dinonanoate Synthesis

The formation of dipropylene glycol dinonanoate involves the reaction of the hydroxyl groups of dipropylene glycol with the carboxyl group of nonanoic acid, resulting in the formation of two ester linkages and the elimination of water. The primary routes to achieve this are direct esterification and transesterification.

Direct esterification is the most common method for synthesizing this compound. This process involves the direct reaction of dipropylene glycol with nonanoic acid, typically at elevated temperatures. An acid catalyst is often employed to protonate the carbonyl oxygen of the nonanoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of dipropylene glycol.

The reaction proceeds in two steps, with the initial formation of a monoester, dipropylene glycol monononanoate, followed by the esterification of the second hydroxyl group to yield the desired diester. To drive the reaction equilibrium towards the product side, the water formed as a byproduct is continuously removed, often through azeotropic distillation using a solvent like toluene (B28343) or by operating under a vacuum. The reaction is terminated when the desired conversion of the limiting reactant, typically dipropylene glycol, is achieved. Unreacted starting materials can be stripped from the reaction mixture by distillation. google.com

Key parameters influencing the direct esterification process include the molar ratio of reactants, reaction temperature, catalyst type and concentration, and the efficiency of water removal. An excess of nonanoic acid can be used to shift the equilibrium towards the formation of the diester.

Transesterification offers an alternative pathway for the production of this compound. This method involves the reaction of dipropylene glycol with an ester of nonanoic acid, such as methyl nonanoate (B1231133) or ethyl nonanoate, in the presence of a catalyst. In this process, the alcohol moiety of the starting ester (methanol or ethanol) is replaced by dipropylene glycol.

This reaction is also an equilibrium process. To favor the formation of the desired product, the lower-boiling alcohol byproduct (e.g., methanol) is continuously removed from the reaction mixture by distillation. researchgate.net Transesterification can be advantageous in certain scenarios, particularly when the starting nonanoic acid is more readily available as an ester. The choice between direct esterification and transesterification often depends on factors such as raw material availability, cost, and the desired purity of the final product. semanticscholar.org

Catalytic Systems in this compound Synthesis

Catalysts are crucial for achieving efficient synthesis of this compound by increasing the reaction rate and allowing for milder reaction conditions. The catalysts can be broadly classified as homogeneous, heterogeneous, or enzymatic.

Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants. For the esterification of glycols, common homogeneous catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. google.com Organometallic compounds are also effective. For instance, in the analogous synthesis of dipropylene glycol dibenzoate, catalysts such as stannous chloride, zinc acetate (B1210297), and copper hydroxide (B78521) have been utilized. google.com These Lewis acid catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, thus activating it for nucleophilic attack. Sodium bisulfate is another homogeneous catalyst used for producing glycol diesters. scispace.com While highly active, a significant drawback of homogeneous catalysts is the difficulty in separating them from the final product, often requiring neutralization and washing steps that can generate wastewater. researchgate.net

Table 1: Examples of Homogeneous Catalysts in Glycol Esterification

| Catalyst | Type | Application Example |

|---|---|---|

| p-Toluenesulfonic acid | Brønsted Acid | General acid-catalyzed esterification |

| Stannous chloride | Lewis Acid | Synthesis of dipropylene glycol dibenzoate google.com |

| Zinc acetate | Lewis Acid | Synthesis of dipropylene glycol dibenzoate google.com |

| Sodium bisulfate | Acid Salt | Synthesis of dipropylene glycol dibenzoate scispace.com |

This table is generated based on data from analogous glycol esterification reactions.

Heterogeneous Catalysis in Esterification

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid reaction medium. This characteristic offers significant advantages, including ease of separation from the product by simple filtration, potential for catalyst recycling, and often higher product purity. sumitomo-chem.co.jp For esterification reactions, solid acid catalysts are particularly relevant.

Ion-exchange resins, such as the sulfonic acid-functionalized polystyrene-divinylbenzene resin Amberlyst 15, have proven effective in catalyzing the esterification of carboxylic acids, including nonanoic acid. researchgate.net These resins provide acidic sites for catalysis while being easily recoverable. Other solid acid catalysts that can be employed include zeolites and metal oxides. researchgate.netresearchgate.net The use of heterogeneous catalysts aligns with the principles of green chemistry by simplifying downstream processing and reducing waste. researchgate.net

Table 2: Research Findings on Heterogeneous Catalysis in Esterification of Nonanoic Acid

| Catalyst | Reactants | Temperature Range | Key Findings | Reference |

|---|---|---|---|---|

| Amberlyst 15 | Nonanoic acid and 1-Propanol | 323.15–363.15 K | Conversion of nonanoic acid increases with temperature and catalyst loading. The Eley-Rideal model effectively correlated the kinetic data. | researchgate.net |

| ZSM-5 Zeolite | Propylene (B89431) oxide hydrolysis | ~70 °C | Investigated reaction mechanisms for glycol formation, relevant for understanding side reactions. | researchgate.net |

This table includes data from the esterification of nonanoic acid and the synthesis of the precursor, dipropylene glycol, to illustrate relevant heterogeneous catalytic systems.

Enzymatic Catalysis for Bio-based Dinonanoate Production

Enzymatic catalysis represents a green and highly specific alternative for ester synthesis. Lipases are a class of enzymes that can effectively catalyze esterification reactions under mild conditions, often without the need for organic solvents. mdpi.com This approach is particularly attractive for producing esters for applications in cosmetics and personal care, where high purity is required.

The lipase-catalyzed synthesis of this compound would involve the reaction of the two substrates in the presence of an immobilized lipase (B570770). Immobilized Candida antarctica lipase B (commonly known as Novozym 435) is a widely used and robust biocatalyst for a variety of esterification reactions, including the synthesis of polyol esters. nih.govunimi.itresearchgate.net The enzymatic process is highly selective, which can reduce the formation of byproducts. unimi.it Furthermore, carrying out the reaction under vacuum or in an open system can facilitate the removal of the water byproduct, driving the equilibrium towards ester formation. nih.govresearchgate.net The use of enzymes allows the product to be labeled as "bio-based" or "enzymatically synthesized," which can be advantageous in certain markets.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Amberlyst 15 |

| Copper hydroxide |

| Dipropylene glycol |

| This compound |

| Dipropylene glycol monononanoate |

| Ethanol |

| Ethyl nonanoate |

| Methanol |

| Methyl nonanoate |

| Nonanoic acid |

| p-Toluenesulfonic acid |

| Polystyrene-divinylbenzene |

| Sodium bisulfate |

| Stannous chloride |

| Sulfuric acid |

| Toluene |

Optimization of Synthetic Yields and Purity of this compound

The overarching goal in the synthesis of DPGDN is to achieve a high conversion of the reactants into the desired diester with minimal formation of monoesters and other impurities. This requires a careful manipulation of the reaction equilibrium and kinetics.

The conditions under which the esterification of dipropylene glycol with nonanoic acid is carried out play a pivotal role in determining the reaction rate, yield, and purity of the final product. These parameters are often interdependent and must be optimized in concert to achieve the desired outcome.

Temperature: The reaction temperature is a critical factor influencing the rate of esterification. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as dehydration of the glycol or thermal decomposition of the reactants and products. sumitomo-chem.co.jp For the synthesis of similar glycol esters, optimal temperature ranges are typically established to ensure a reasonable reaction time without compromising the integrity of the final product. For instance, in the synthesis of neopentyl glycol di(2-ethylhexanoate), a temperature range of 160-170°C is considered optimal. finechem-mirea.ru

Pressure: The esterification reaction produces water as a by-product. To drive the reaction equilibrium towards the formation of the ester, this water must be continuously removed. This is often achieved by conducting the reaction under reduced pressure or by using azeotropic distillation. The use of a solvent that forms an azeotrope with water, such as toluene or xylene, allows for the removal of water at a lower temperature than its boiling point, thus preventing thermal degradation. finechem-mirea.ru The reaction pressure can be controlled within a range of approximately 20 mm Hg to 760 mm Hg to facilitate this process. google.com

Solvent Effects: The choice of solvent can influence the reaction in several ways. An inert solvent can serve as a medium for the reaction, help to control the temperature, and facilitate the removal of water through azeotropic distillation. The polarity of the solvent can also affect the solubility of the reactants and the catalyst, thereby influencing the reaction rate. Common solvents used in esterification reactions include toluene, xylene, and cyclohexane. finechem-mirea.ru In some cases, the reaction can be carried out without a solvent, particularly if one of the reactants is in large excess and can act as the reaction medium.

| Parameter | Effect on Reaction | Typical Range/Condition | Rationale |

|---|---|---|---|

| Temperature | Increases reaction rate; potential for side reactions at high temperatures. | 100 - 170 °C | Balances reaction kinetics with thermal stability of reactants and products. finechem-mirea.ru |

| Pressure | Reduced pressure facilitates water removal, driving the equilibrium towards product formation. | 20 - 760 mm Hg | Efficient removal of by-product water. google.com |

| Solvent | Aids in temperature control and azeotropic removal of water. | Toluene, Xylene | Forms an azeotrope with water, allowing for its removal at lower temperatures. finechem-mirea.ru |

The molar ratio of the reactants, dipropylene glycol and nonanoic acid, is a key determinant of the product distribution. Since dipropylene glycol is a diol, the reaction can yield both a monoester and a diester. To maximize the yield of the desired this compound (the diester), a molar excess of the nonanoic acid is typically employed.

A study on the synthesis of dipropylene glycol dibenzoate, a structurally similar compound, demonstrated that a molar ratio of dipropylene glycol to benzoic acid of 1:1 primarily yields the monoester product. google.com To favor the formation of the diester, a molar ratio of 1:2.1 (dipropylene glycol to benzoic acid) was utilized. google.com This slight excess of the carboxylic acid helps to ensure that both hydroxyl groups of the dipropylene glycol molecule are esterified.

In the case of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids, an eight-fold molar excess of the monocarboxylic acids was used to drive the reaction towards the formation of the diester. finechem-mirea.ru The optimal stoichiometric ratio for the synthesis of DPGDN would need to be determined empirically, but it is expected that a molar excess of nonanoic acid would be necessary to achieve a high yield of the dinonanoate.

| Glycol:Acid Molar Ratio | Predominant Product | Reference Compound |

|---|---|---|

| 1:1 | Monoester | Dipropylene Glycol Dibenzoate google.com |

| 1:>2 | Diester | Dipropylene Glycol Dibenzoate google.com |

| 1:8 | Diester | Neopentyl Glycol Diesters finechem-mirea.ru |

Investigation of By-products and Impurities in this compound Synthesis

The synthesis of this compound is not without the formation of by-products and impurities that can affect the quality and performance of the final product. A thorough understanding of these is essential for developing effective purification strategies.

The primary by-product of the esterification reaction is the dipropylene glycol monononanoate . This results from the incomplete esterification of the dipropylene glycol molecule. The presence of the monoester can be minimized by adjusting the stoichiometric ratio of the reactants in favor of the nonanoic acid.

Another potential source of impurities arises from the starting material, dipropylene glycol, which is itself a by-product of propylene glycol production and exists as a mixture of isomers. atamankimya.comshell.com Furthermore, the synthesis of dipropylene glycol from propylene oxide can also produce tripropylene (B76144) glycol and higher propylene glycols. sumitomo-chem.co.jpatamankimya.com These higher glycols can also undergo esterification with nonanoic acid, leading to the formation of tripropylene glycol dinonanoate and other higher molecular weight esters.

In the synthesis of dipropylene and tripropylene glycol, by-products such as tetrapropylene glycol and pentapropylene glycol can also be formed. google.com If these are present in the dipropylene glycol starting material, they will lead to the corresponding ester impurities in the final product.

Purification of the crude this compound is typically achieved through techniques such as distillation under reduced pressure to remove unreacted starting materials and lower-boiling impurities. sumitomo-chem.co.jp Washing with a mild alkaline solution can be used to remove any unreacted nonanoic acid, followed by water washing and drying. google.com

Post-Synthetic Modifications and Functionalization Strategies for this compound Analogues

While this compound itself has specific applications, its structure can be modified post-synthesis to create analogues with tailored properties. These modifications can introduce new functional groups, alter the physical properties of the molecule, or enable it to be incorporated into larger polymer structures.

One common strategy for the post-synthetic modification of esters is transesterification . This involves the reaction of the ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. This could be used to create a variety of dipropylene glycol diesters with different alcohol moieties, thereby altering properties such as viscosity, polarity, and reactivity.

Another approach is the introduction of functional groups onto the ester molecule. If the nonanoic acid used in the initial synthesis is replaced with a functionalized carboxylic acid, the resulting dipropylene glycol diester will carry this functionality. For example, the use of an unsaturated carboxylic acid would yield a product with double bonds that could undergo further reactions such as polymerization or addition reactions.

The concept of post-polymerization modification, commonly used in polymer chemistry, can also be applied analogously to smaller molecules like DPGDN. mdpi.comnih.gov This involves synthesizing a precursor molecule and then introducing the desired functionality in a subsequent step. This can be advantageous when the desired functional groups are not compatible with the initial esterification reaction conditions.

Furthermore, the ester groups themselves can be targets for modification. For instance, reduction of the ester groups would yield the corresponding diol and alcohol, while hydrolysis would regenerate the dipropylene glycol and nonanoic acid. While these are reverse reactions, they can be useful in analytical contexts or for the synthesis of other derivatives.

Compound Index

| Compound Name |

|---|

| This compound |

| Dipropylene glycol |

| Nonanoic acid |

| Neopentyl glycol di(2-ethylhexanoate) |

| Toluene |

| Xylene |

| Cyclohexane |

| Dipropylene glycol dibenzoate |

| Benzoic acid |

| Neopentyl glycol |

| Acetic acid |

| 2-Ethylhexanoic acid |

| Dipropylene glycol monononanoate |

| Propylene glycol |

| Propylene oxide |

| Tripropylene glycol |

| Tripropylene glycol dinonanoate |

| Tetrapropylene glycol |

| Pentapropylene glycol |

Advanced Analytical Techniques for Characterization and Quantification of Dipropylene Glycol Dinonanoate

Spectroscopic Methods for Structural Elucidation of Dipropylene Glycol Dinonanoate

Spectroscopic techniques are fundamental in confirming the chemical identity and structural features of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide distinct spectral "fingerprints" that are crucial for structural confirmation.

Infrared (IR) and Micro-Fourier Transform Infrared (Micro-FTIR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. For this compound, the IR spectrum is defined by strong absorption bands that correspond to its ester and ether linkages. A prominent feature is the C=O stretching vibration of the ester group, which typically appears in the 1750-1730 cm⁻¹ region. Additionally, strong bands representing the C-O stretching vibrations from both the ester and ether groups are observed in the 1300-1000 cm⁻¹ range.

Micro-Fourier Transform Infrared (Micro-FTIR) spectroscopy enhances this capability by integrating FTIR with microscopy, enabling the analysis of minute samples. This technique has proven effective in identifying and quantifying plastic additives, such as this compound, in complex environmental samples like road dust. The capacity to analyze microscopic particles makes Micro-FTIR an invaluable technique for investigating the environmental presence and distribution of this compound.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1750 - 1730 |

| Ester/Ether (C-O) | Stretching | 1300 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the carbon-hydrogen framework of this compound, making it indispensable for unambiguous structure confirmation. Both ¹H and ¹³C NMR are utilized for a complete structural assignment.

In the ¹H NMR spectrum, distinct signals correspond to the various protons within the molecule. Protons on the carbon atoms adjacent to the ester and ether functional groups are deshielded by the electronegative oxygen atoms and thus appear at characteristic downfield chemical shifts. The long alkyl chains of the nonanoate (B1231133) groups produce a series of complex, overlapping signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information about the different carbon environments. The carbonyl carbons of the ester groups are easily identified by their significant downfield chemical shifts, typically in the 170-180 ppm range. The carbon atoms of the dipropylene glycol backbone and the nonanoate chains also show distinct signals, allowing for a full structural map of the molecule. For instance, carbons attached to an ether oxygen in similar structures typically resonate in the 65-77 ppm range. Furthermore, ¹³C NMR has been developed as a method for the direct identification and quantitative determination of the dipropylene glycol moiety in complex mixtures like perfume extracts. researchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique that determines the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it becomes a robust tool for separating, identifying, and quantifying volatile and semi-volatile compounds like this compound from a mixture.

During GC-MS analysis, the molecule is typically ionized by electron ionization (EI), which causes it to fragment in a predictable and reproducible manner. The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint. For diesters, characteristic fragmentation patterns are observable, which aid in structural confirmation. The molecular ion peak, when present, confirms the compound's molecular weight. GC-MS is widely used not only for identification but also for the quantification of this compound, ensuring product purity by detecting residual starting materials like dipropylene glycol and nonanoic acid.

Chromatographic Separations for Quantitative Analysis of this compound

Chromatographic techniques are central to the quantitative analysis of this compound, allowing for its effective separation from other components in a mixture prior to quantification.

Gas Chromatography (GC) with Various Detectors

Gas chromatography is a frequently used technique for the analysis of this compound and related compounds. cdc.gov The selection of an appropriate detector is critical for achieving the necessary sensitivity and selectivity. A Flame Ionization Detector (FID) is a common and robust choice for the GC analysis of organic compounds. It generates a response proportional to the mass of carbon, making it well-suited for quantifying this compound. For enhanced selectivity and structural confirmation, a mass spectrometer is used as the detector (GC-MS). In some cases, derivatization of related glycols is performed to improve volatility and chromatographic peak shape. chromforum.org

Table 2: Example Gas Chromatography (GC) Conditions for Analysis of Related Glycols

| Parameter | Condition 1 | Condition 2 |

| Column | 30-m fused silica capillary, DB wax | InertCap WAX-HT, 0.53 mm I.D. x 30 m |

| Film Thickness | 0.25 µm | 1.2 µm |

| Column Temperature | 90°C (5 min) -> 220°C at 6°C/min -> 220°C (5 min) | 90°C (2 min) -> 210°C at 6°C/min -> 245°C at 100°C/min (7.15 min) |

| Injector Temperature | 250°C | 250°C |

| Detector | FID | FID |

| Detector Temperature | 250°C | 250°C |

| Carrier Gas | Helium | Hydrogen |

Data compiled from sources analyzing the parent compound, dipropylene glycol, illustrating typical GC parameters. biakhim.com.uaglsciences.com

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), provides an alternative to GC for analyzing this compound. It is especially useful for samples that are not amenable to direct injection into a GC system or for compounds that may be thermally unstable.

A common mode for the separation of esters like this compound is Reverse-phase HPLC (RP-HPLC). This technique typically employs a nonpolar stationary phase, such as C18, with a polar mobile phase, which is often a mixture of water and an organic solvent like acetonitrile or methanol. sielc.com Since this compound lacks a strong UV chromophore, detection can be challenging with standard UV-Vis detectors. Therefore, universal detectors like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are often employed. HPLC methods are valuable for purity assessment and for quantifying residual acids or glycols in the final product.

Sample Preparation and Extraction Protocols for this compound in Complex Environmental Matrices

Effective sample preparation is a critical step in the analysis of DPGDN, especially from complex environmental matrices like soil, sediment, and water. The primary goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.

Solid-Liquid Extraction Methodologies

Solid-liquid extraction (SLE) is a common technique for extracting DPGDN from solid environmental samples. This process typically involves the use of an organic solvent to selectively dissolve the analyte from the solid matrix.

Key Considerations for SLE:

Solvent Selection: The choice of solvent is crucial for efficient extraction. Due to the nonpolar nature of DPGDN, solvents such as hexane, dichloromethane, or mixtures thereof are often employed. The selection is guided by the principle of "like dissolves like."

Extraction Technique: Various SLE techniques can be utilized, including:

Soxhlet Extraction: A classic and exhaustive method that provides high extraction efficiency through continuous cycling of the solvent.

Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times.

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process. mdpi.com

Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to increase the efficiency and speed of extraction.

Table 1: Comparison of Solid-Liquid Extraction Techniques for DPGDN

| Extraction Technique | Advantages | Disadvantages |

| Soxhlet Extraction | High recovery, well-established | Time-consuming, large solvent consumption |

| Ultrasonic-Assisted Extraction | Faster than Soxhlet, lower solvent usage | May not be exhaustive, potential for analyte degradation |

| Microwave-Assisted Extraction | Rapid, reduced solvent consumption | Requires specialized equipment, potential for thermal degradation |

| Pressurized Liquid Extraction | Very fast, highly efficient, low solvent use | High initial instrument cost |

Optimized Oleoextraction Procedures for Environmental Samples

Oleoextraction is an emerging green analytical chemistry technique that utilizes natural oils as the extraction solvent. youtube.com This method is particularly promising for lipophilic compounds like DPGDN due to their high affinity for oils.

Principles of Oleoextraction:

Most plastics, from which plasticizers like DPGDN can leach, are oleophilic, meaning they have a strong affinity for oils. youtube.com This property allows for the selective partitioning of DPGDN from an aqueous or solid environmental sample into an oil phase.

Advantages of Oleoextraction:

Environmentally Friendly: Reduces the use of hazardous organic solvents. mdpi.comresearchgate.net

High Extraction Efficiency: The oleophilic nature of DPGDN leads to favorable partitioning into the oil phase.

Reduced Matrix Effects: Can minimize co-extraction of interfering polar compounds.

A typical oleoextraction procedure for a water sample might involve:

Mixing the water sample with a small volume of a suitable, non-volatile oil (e.g., olive oil or canola oil).

Vigorous shaking or vortexing to maximize the surface area for mass transfer.

Separation of the oil and water phases, often by centrifugation.

Direct analysis of the DPGDN-enriched oil phase or a subsequent clean-up step if necessary.

For solid samples like soil or sediment, a suspension of the sample in water would be created before proceeding with the oil extraction. youtube.com

Matrix Effects and Interference Mitigation

Matrix effects are a significant challenge in the analysis of environmental samples. chromatographytoday.comresearchgate.net These effects arise from co-extracted compounds that can either suppress or enhance the analytical signal of DPGDN, leading to inaccurate quantification. nih.govnih.gov

Common Sources of Matrix Interference:

Humic and fulvic acids in soil and sediment samples.

Natural organic matter in water samples.

Other co-contaminants and plastic-related additives.

Strategies for Mitigating Matrix Effects:

Sample Clean-up: After the initial extraction, a clean-up step is often necessary to remove interfering substances. Common techniques include:

Solid-Phase Extraction (SPE): The extract is passed through a cartridge containing a sorbent that retains either the analyte or the interferences. nih.gov

Gel Permeation Chromatography (GPC): Separates molecules based on their size, effectively removing large molecules like lipids and humic substances.

Instrumental Approaches:

Use of Selective Detectors: Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity, which can help to distinguish the analyte signal from matrix interferences.

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.

Internal Standard Method: An internal standard, a compound with similar chemical properties to DPGDN but not present in the sample, is added to all samples and standards. The ratio of the analyte signal to the internal standard signal is used for quantification, which can correct for variations in extraction efficiency and matrix effects.

Method Validation and Quality Control in this compound Analysis

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. jddtonline.info It is a critical component of quality assurance and ensures the reliability and comparability of analytical results.

Linearity, Accuracy, and Precision Assessments

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. pharmavalidation.in It is typically evaluated by analyzing a series of standards at different concentrations and plotting the instrument response against the concentration. A linear regression analysis is performed, and the coefficient of determination (r²) is calculated. An r² value close to 1.000 indicates excellent linearity. researchgate.net

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of DPGDN is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is recovered is calculated. Acceptable recovery is typically within a range of 80-120%. jddtonline.infopharmavalidation.in

Precision: Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD). jddtonline.info

Repeatability (Intra-day precision): The precision obtained when the analysis is performed by the same operator on the same instrument over a short period.

Intermediate Precision (Inter-day precision): The precision obtained when the analysis is performed in the same laboratory but on different days, by different operators, or with different equipment.

Table 2: Typical Acceptance Criteria for Method Validation Parameters

| Parameter | Acceptance Criterion |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% |

Detection and Quantification Limits

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical method, but not necessarily quantified with acceptable accuracy and precision. d-nb.info It is often estimated as the concentration that produces a signal-to-noise ratio of 3.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable accuracy and precision. mdpi.com It is commonly defined as the concentration that gives a signal-to-noise ratio of 10. d-nb.info

The determination of LOD and LOQ is crucial for ensuring that the analytical method is sensitive enough to measure DPGDN at the concentrations expected in environmental samples.

Table 3: Hypothetical Detection and Quantification Limits for DPGDN in Different Matrices

| Matrix | Analytical Method | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) |

| Water | GC-MS | 0.01 | 0.03 |

| Soil | GC-MS/MS | 0.1 | 0.3 |

| Sediment | LC-MS/MS | 0.5 | 1.5 |

Comparative Analysis of Analytical Methodologies for Trace Level Detection and Quantification of this compound

The selection of an appropriate analytical technique for the trace-level detection and quantification of this compound hinges on several factors, including the sample matrix, required sensitivity, and the desired level of specificity. The two primary chromatographic techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique set of advantages and limitations that must be carefully considered.

Gas Chromatography, particularly when coupled with a mass spectrometer, stands as a powerful tool for the analysis of semi-volatile compounds like DPGDN. shimadzu.com The inherent high separation efficiency of capillary GC columns allows for the resolution of DPGDN from complex sample matrices. For trace-level analysis, the choice of ionization technique and mass spectrometric detection mode is critical. Electron Ionization (EI) is a common choice, providing reproducible fragmentation patterns that can be used for library matching and compound identification. However, for enhanced sensitivity and selectivity, especially in complex matrices, techniques like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) with a triple quadrupole mass spectrometer are often preferred.

A significant consideration in the GC-MS analysis of DPGDN is the potential need for derivatization. While the dinonanoate ester is more volatile than its parent glycol, derivatization of any residual polar functional groups can improve chromatographic peak shape and thermal stability, leading to lower detection limits. chromforum.org

Liquid Chromatography coupled with tandem mass spectrometry has emerged as a compelling alternative, and in many cases, a superior method for the analysis of a wide range of plasticizers, including those with lower volatility or thermal lability. nih.govresearchgate.net LC-MS/MS offers the advantage of direct analysis of samples in the liquid phase, often with minimal sample preparation. The use of soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically results in the formation of protonated molecules or adducts with minimal fragmentation, which is ideal for quantitative analysis using MRM. This high degree of selectivity significantly reduces matrix interference, a common challenge in trace analysis.

For compounds like DPGDN, which may not possess a strong chromophore for UV detection, mass spectrometric detection is indispensable. The sensitivity of modern LC-MS/MS systems allows for the detection and quantification of analytes at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.

Detailed Research Findings and Data Tables

While direct comparative studies with validated performance data specifically for this compound at trace levels are not extensively published, valuable insights can be drawn from research on analogous compounds and broader studies on plasticizers. The following tables provide a comparative overview of typical performance characteristics for GC-MS and LC-MS/MS methodologies based on available literature for similar analytes. It is important to note that these values can vary significantly depending on the specific instrumentation, method parameters, and sample matrix.

Table 1: Comparison of GC-MS and LC-MS/MS for Trace-Level Analysis of this compound (Illustrative Data)

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Sample Volatility Requirement | High (Derivatization may be required) | Low to High (Direct analysis often possible) |

| Typical Limit of Detection (LOD) | 0.1 - 10 µg/L | 0.01 - 1 µg/L |

| Typical Limit of Quantification (LOQ) | 0.5 - 25 µg/L | 0.05 - 5 µg/L |

| Selectivity | Good to Excellent (with MS/MS) | Excellent |

| Matrix Effects | Moderate to High | Low to Moderate (can be mitigated with appropriate sample prep) |

| Throughput | Moderate | High |

| Derivatization | Often beneficial or necessary | Generally not required |

Table 2: Illustrative Method Parameters for Trace Analysis of Glycol Esters

| Analytical Technique | Parameter | Typical Value/Condition |

| GC-MS | Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injection Mode | Splitless | |

| Oven Program | 100°C (1 min) to 300°C at 15°C/min, hold for 5 min | |

| Ionization Mode | Electron Ionization (EI) | |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | |

| LC-MS/MS | Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid | |

| Flow Rate | 0.3 mL/min | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Applications and Functional Roles of Dipropylene Glycol Dinonanoate in Material Science and Polymer Chemistry

Dipropylene Glycol Dinonanoate as a Plasticizer in Polymeric Systems

Plasticizers are additives that increase the flexibility and durability of polymers. For this compound to be characterized as a plasticizer, specific studies would be required.

Mechanisms of Plasticization and Polymer-Dipropylene Glycol Dinonanoate Interactions

The likely mechanism of plasticization for this compound would involve the insertion of its molecules between polymer chains. The long, flexible nonanoate (B1231133) chains would increase the free volume and reduce intermolecular forces between the polymer chains, thus lowering the glass transition temperature (Tg) and making the polymer more pliable. The polarity of the ester groups would influence its compatibility with different polymers. However, without specific studies, the exact nature and strength of these interactions with various polymers remain undetermined.

Compatibility and Synergistic Effects with Various Polymer Blends

The compatibility of a plasticizer with a polymer is crucial for its effectiveness and to prevent issues like migration or "bleeding." The compatibility of this compound would depend on the polarity and chemical structure of the polymer. It would be expected to have good compatibility with moderately polar polymers. Synergistic effects with other plasticizers in polymer blends would need to be experimentally determined, and no such data for this compound was found.

Influence on Polymer Processability and Rheology

A plasticizer typically reduces the melt viscosity of a polymer, which can improve its processability during techniques like extrusion or injection molding. The extent of this effect for this compound on various polymers would need to be quantified through rheological studies. Such studies would provide data on how the viscosity, storage modulus, and loss modulus of the polymer are affected by the addition of this compound at different concentrations and temperatures. No specific rheological data for this compound is publicly available.

This compound as a Lubricant in Industrial Formulations

Esters, particularly those with long alkyl chains, are known for their lubricating properties. They can function as boundary lubricants, forming a protective film on metal surfaces to reduce friction and wear.

Tribological Studies of this compound-Containing Lubricants

To understand its role as a lubricant, tribological studies would be necessary. These tests would measure key parameters such as the coefficient of friction and wear scar diameter under various loads, speeds, and temperatures. The performance of this compound would be compared to other base oils and additives. Such empirical data is essential for evaluating its effectiveness as a lubricant, but no specific tribological studies for this compound were identified.

Formulation Strategies for Enhanced Lubricity and Wear Reduction

Effective lubricant formulations often involve a blend of base oils and additives to achieve desired performance characteristics. Formulation strategies for lubricants containing this compound would involve optimizing its concentration and combining it with other additives like anti-wear agents, antioxidants, and viscosity index improvers. The development of such strategies would rely on extensive experimental testing, for which no data is available in the public domain.

Role of this compound as a Polymer Additive in Specific Materials

This compound, a high-boiling point organic ester, serves as a functional additive in a variety of polymer systems. Its primary role is that of a plasticizer, a substance incorporated into a material to increase its flexibility, workability, and durability. The addition of this compound to polymer formulations can significantly modify their physical and mechanical properties, making them suitable for a broader range of applications.

While specific research detailing the use of this compound in tire manufacturing is not extensively documented in publicly available literature, its function can be inferred from the well-established role of similar di-ester plasticizers in the rubber industry. In tire technology, plasticizers are crucial for achieving the desired balance of performance characteristics, including grip, rolling resistance, and wear resistance.

Glycol esters, such as this compound, can be used as alternatives to traditional processing oils like Treated Distillate Aromatic Extract (TDAE). The incorporation of di-ester oils into tire tread compounds has been shown to influence the glass transition temperature (Tg) of the rubber, which is a critical parameter for tire performance. A lower Tg generally correlates with improved low-temperature flexibility and can impact wet grip and rolling resistance. Research on di-ester oil alternatives to TDAE has indicated that these plasticizers can cause a shift in the tan δ peak to lower temperatures, which is associated with the glass transition of the compound. To counteract this and achieve a targeted Tg for optimal performance, these di-ester oils are sometimes blended with resins.

In broader elastomeric systems, this compound is expected to enhance processing and performance. Plasticizers improve the processability of rubber compounds by reducing their viscosity, which facilitates mixing, extrusion, and molding. jinlichemical.com They also increase the flexibility of the vulcanized rubber by spacing out the polymer chains, thereby reducing intermolecular forces. This leads to a softer, more pliable material with improved elongation at break. The choice of plasticizer is critical and depends on its compatibility with the specific elastomer being used. chemceed.com Ester plasticizers are known to be compatible with a wide range of polar rubbers. atamanchemicals.com

Illustrative Data Table: Potential Effects of this compound on Tire Tread Properties

| Property | Expected Effect of this compound Addition | Rationale |

| Glass Transition Temperature (Tg) | Decrease | Increased free volume between polymer chains allows for greater segmental motion at lower temperatures. |

| Low-Temperature Flexibility | Improvement | Lower Tg prevents the rubber from becoming brittle at cold temperatures. |

| Wet Grip | Potential Improvement | Modification of viscoelastic properties can enhance grip on wet surfaces. |

| Rolling Resistance | Potential Increase/Decrease | Dependent on the overall formulation and interaction with other components. May require blending with other additives for optimization. |

| Processability | Improvement | Reduction in compound viscosity aids in mixing and shaping of the tire components. |

This table is illustrative and based on the known effects of similar di-ester plasticizers in rubber formulations.

Beyond tire applications, this compound and similar glycol esters find utility in a variety of other polymer and rubber formulations. As a non-phthalate plasticizer, it is a viable alternative in applications where there are concerns about the environmental and health impacts of traditional phthalate-based plasticizers. atamanchemicals.com

In the broader rubber industry, ester plasticizers are selected based on the polarity of the elastomer. For instance, polar elastomers such as nitrile rubber (NBR) and polychloroprene rubber (CR) are compatible with a wide range of ester plasticizers. chemceed.com The addition of these plasticizers can reduce mixing times, lower the glass transition temperature, and improve flexibility. chemceed.com

Dipropylene glycol dibenzoate, a closely related compound, is known for its compatibility with a wide range of polar polymers and rubbers. atamanchemicals.com It is used in applications such as latex caulks, adhesives, sealants, and coatings to impart flexibility and improve adhesion. atamanchemicals.com It is also used in cast urethane (B1682113) applications where it offers minimal interference with the curing process and enhances tear strength and rebound. atamanchemicals.com Given the structural similarities, this compound is expected to perform similarly in these types of formulations.

Illustrative Data Table: Research Findings on the Impact of Glycol Ester Plasticizers on Elastomer Properties

| Elastomer Type | Glycol Ester Plasticizer | Key Research Finding |

| Nitrile Rubber (NBR) | Generic Ester Plasticizers | Compatible with a wide range of ester plasticizers, leading to reduced mixing time and improved flexibility. chemceed.com |

| Polychloroprene Rubber (CR) | Generic Ester Plasticizers | Lowers glass transition temperature and reduces crystallization. chemceed.com |

| Cast Urethanes | Dipropylene Glycol Dibenzoate | Minimal cure interference, improved tear strength, and better rebound. atamanchemicals.com |

| Polar Polymers | Dipropylene Glycol Dibenzoate | High compatibility, leading to good flexibility and viscosity response. atamanchemicals.com |

This table presents findings for analogous glycol ester plasticizers to illustrate the likely effects of this compound.

Structure-Property Relationships in Dinonanoate Esters for Optimized Material Performance

The performance of a dinonanoate ester as a plasticizer is intrinsically linked to its molecular structure. The key components of the this compound molecule are the central dipropylene glycol core and the two terminal nonanoate chains. Variations in these components can significantly influence the plasticizer's efficiency, permanence, and compatibility with different polymers.

The "lubricity theory," "gel theory," and "free volume theory" are foundational concepts in understanding how plasticizers function. The lubricity theory posits that plasticizers act as molecular lubricants, facilitating the movement of polymer chains past one another. The gel theory suggests that plasticizers disrupt the three-dimensional network of weak intermolecular forces within the polymer, leading to increased flexibility. The free volume theory, which is widely accepted, proposes that plasticizers increase the amount of empty space, or "free volume," between polymer chains. This increased free volume allows for greater segmental mobility of the polymer chains, resulting in a lower glass transition temperature and increased flexibility.

For dinonanoate esters, the following structure-property relationships are critical for optimizing material performance:

Alkyl Chain Length and Branching: The length and branching of the nonanoate (C9) chains play a significant role. Longer, linear alkyl chains generally lead to better low-temperature flexibility. However, branched structures can offer improved resistance to extraction by oils and lower migration rates.

Glycol Core Structure: The dipropylene glycol core contributes to the polarity of the plasticizer. The presence of ether linkages within the glycol moiety enhances its compatibility with polar polymers. The molecular weight and structure of the glycol can also affect the plasticizer's volatility and permanence. Higher molecular weight glycols generally lead to lower volatility.

Illustrative Data Table: Structure-Property Relationships of Ester Plasticizers

| Structural Feature | Impact on Property | Rationale |

| Increased Molecular Weight | Decreased Volatility, Increased Permanence | Higher energy is required for the molecule to escape from the polymer matrix. |

| Linear Alkyl Chains | Improved Low-Temperature Flexibility | Linear chains are less hindered and allow for greater polymer chain mobility at low temperatures. |

| Branched Alkyl Chains | Reduced Migration, Improved Oil Extraction Resistance | Branched structures create more entanglement with the polymer chains, hindering movement. |

| Polar Functional Groups (e.g., Ether Linkages) | Increased Compatibility with Polar Polymers | "Like dissolves like" principle; similar polarities promote miscibility. |

This table provides a generalized overview of structure-property relationships for ester plasticizers, which is applicable to dinonanoate esters.

By carefully selecting the structure of the dinonanoate ester, material scientists can tailor the properties of the final polymer product to meet specific performance requirements, such as enhanced flexibility at low temperatures, improved processability, and long-term durability.

Environmental Distribution, Transport, and Accumulation of Dipropylene Glycol Dinonanoate

Occurrence and Concentration of Dipropylene Glycol Dinonanoate in Environmental Compartments

The presence of this compound has been confirmed in specific environmental matrices, particularly those influenced by urban and industrial activities.

Recent research has identified this compound (DGD) as a component of highway road dust (HWRD). smolecule.comnih.gov A 2023 study conducting a detailed chemical characterization of additives, plasticizers, and fibers (APFs) in HWRD samples confirmed the presence of DGD. smolecule.com Road dust is recognized as a significant repository for microplastics and their associated chemical additives. nih.gov While the study quantified the total abundance of APFs, it did not provide specific concentrations for individual compounds like this compound. smolecule.com The research did, however, categorize the types of additives found, providing context for the presence of DGD.

Table 1: General Categories of Additives Identified in Highway Road Dust This table is based on general findings from a study that detected this compound and does not represent the specific composition of every HWRD sample.

| Additive Category | Primary Source Implication |

|---|---|

| Lubricants & Plasticizers | Tire Wear, Polymers |

| Vulcanizing Agents | Tire Wear |

| Accelerators | Tire Manufacturing |

Source: smolecule.com

Currently, there is limited specific data in the scientific literature documenting the presence and concentration of this compound in other environmental compartments such as soil, sediment, surface water, or groundwater. While studies have detected its parent compound, dipropylene glycol (DPG), in drinking water and industrial effluents, similar data for the dinonanoate ester is not as readily available. oecd.org The distinct physicochemical properties of this compound compared to DPG mean that the environmental occurrence of one cannot be directly inferred from the other.

Source Identification and Emission Pathways of this compound

Identifying the sources of this compound is key to understanding its entry into the environment. Evidence points toward both mobile and stationary sources.

The detection of this compound in highway road dust strongly suggests that vehicular traffic is a primary emission pathway. smolecule.comnih.gov Tire wear particles (TWPs) are a major category of microplastic pollution generated from the friction between tires and road surfaces. nih.gov These particles contain a complex mixture of leachable chemicals, including plasticizers and lubricants. nih.gov Studies have categorized lubricants and plasticizers as two of the most abundant additive types found in HWRD, with a primary origin from tires. smolecule.com As this compound functions as a plasticizer and lubricant, its presence in road dust is directly linked to the degradation of tires and other polymeric vehicle components. smolecule.com

This compound is synthesized via the esterification of dipropylene glycol with nonanoic acid, a process that can be a source of industrial release. The use of liquid acid catalysts in its production can lead to wastewater contamination if not properly managed. Furthermore, its application in a variety of products points to potential release from manufacturing facilities. Industrial uses include:

Plasticizers in polymers like PVC. elchemy.com

Component in personal care products such as lotions and creams.

Additive in coatings and specialty chemicals.

Release to the environment can occur from the formulation of mixtures and materials at industrial sites. europa.eu While these uses indicate potential emission pathways, specific data on the concentration of this compound in industrial effluent is not widely documented.

Transport Mechanisms in Aquatic and Terrestrial Systems

The environmental transport of a chemical is governed by its physicochemical properties, such as water solubility and its tendency to partition between water and organic carbon (e.g., soil or sediment). This compound is an ester with a high molecular weight and is soluble in organic solvents. smolecule.com Its properties are substantially different from its parent compound, dipropylene glycol, which is highly water-soluble and mobile in soil. regulations.govnih.gov

A key indicator of environmental transport is the octanol-water partition coefficient (Kow), often expressed as Log Kow or Log P. A high Log P value indicates low water solubility and a strong affinity for fatty tissues and organic matter. This compound has a very high estimated Log P (XLogP3) of 7.6, in stark contrast to the low Log P of -1.07 for dipropylene glycol. smolecule.comregulations.gov

This significant difference implies their transport mechanisms are fundamentally distinct. Due to its high Log P, this compound is expected to have low mobility in aquatic systems in its dissolved phase. Instead, it would strongly adsorb to suspended particulate matter, as well as to soil organic matter and sediment. Its transport in rivers and streams would therefore be primarily associated with the movement of these solid particles. In terrestrial environments, its high affinity for organic carbon suggests it would be relatively immobile in soil, with a low potential to leach into groundwater, accumulating instead in the upper soil layers. regulations.gov

Table 2: Comparison of Physicochemical Properties and Implied Environmental Transport

| Compound | CAS Number | Molecular Formula | Log P (Octanol/Water) | Water Solubility | Implied Environmental Transport |

|---|---|---|---|---|---|

| This compound | 29059-00-5 | C24H46O5 | 7.6 (estimated) smolecule.com | Low | Low mobility in water; high adsorption to soil, sediment, and particulate matter. Transport primarily via particle movement. |

| Dipropylene glycol | 25265-71-8 | C6H14O3 | -1.07 regulations.govnih.gov | Miscible nih.gov | High mobility in soil and water; potential to contaminate groundwater. regulations.gov Transport primarily in dissolved phase. |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | DGD, DPGDN |

| Dipropylene glycol | DPG |

| Nonanoic acid | - |

| Sulfuric acid | - |

| Sodium bicarbonate | - |

| Dipropylene glycol dibenzoate | - |

| Tripropylene (B76144) glycol dinonanoate | - |

| Methyl oleate | MO |

Atmospheric Transport and Deposition

The potential for atmospheric transport of intact this compound is considered low due to its presumed low vapor pressure, a characteristic typical of high molecular weight esters. However, its hydrolysis product, dipropylene glycol, exhibits properties that allow for limited atmospheric presence. DPG has a low vapor pressure (3.19 x 10⁻² mm Hg at 25°C) and is expected to exist almost entirely in the vapor phase if it enters the atmosphere. apparentag.com.au

Once in the atmosphere, DPG is not persistent. It is susceptible to degradation by photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of about 13 hours. apparentag.com.au Some models suggest the atmospheric lifetime for propylene (B89431) glycol substances is even shorter, in the range of 7-11 hours. nih.gov This rapid degradation, combined with efficient removal from the air via wet deposition (rain), means that DPG has a very low potential for long-range atmospheric transport. apparentag.com.aunih.gov Therefore, while releases could lead to localized atmospheric presence of DPG, widespread distribution via air currents is unlikely.

Runoff and Leaching into Water Bodies

Should this compound be released into the environment, it would preferentially partition to water and soil. wikipedia.orgchemicalbook.com Its subsequent behavior is largely governed by hydrolysis into dipropylene glycol and nonanoic acid. These two products exhibit markedly different behaviors in aqueous systems.

Dipropylene glycol is completely miscible with water. wikipedia.orgchemicalbook.compops.int This high water solubility, paired with its low soil adsorption, means DPG is highly mobile in soil and can readily leach into groundwater or be carried into surface water bodies via runoff. apparentag.com.auchemicalbook.com One Level III fugacity model predicts that, upon release, approximately 46.1% of DPG will partition into the water compartment. wikipedia.org Because of its high solubility, it is not likely to adsorb to sediments. rivm.nl

Conversely, nonanoic acid has very limited solubility in water (approximately 284 mg/L at 30°C). nih.govfishersci.ca In aquatic environments with typical pH values (5-9), nonanoic acid will exist predominantly in its anionic form (nonanoate), which is not expected to volatilize from the water surface. nih.gov Due to its lower solubility and higher affinity for organic matter compared to DPG, nonanoic acid is more likely to adsorb to suspended solids and sediment. usda.gov

The potential exists for DPG to contaminate ground and surface water systems due to its high mobility and relatively slow biodegradation compared to its transport speed. apparentag.com.au

Soil Mobility and Adsorption Characteristics

The mobility of this compound's components in soil is highly divergent.

Dipropylene Glycol (DPG): DPG is characterized by very high mobility in soil. apparentag.com.aurivm.nl This is due to its low soil organic carbon-water (B12546825) partition coefficient (Koc), which has been estimated to be between 1 and 6. apparentag.com.auamazonaws.com According to classification schemes, these low values indicate that DPG does not bind significantly to soil particles and will move readily with soil water. chemicalbook.comamazonaws.com

Nonanoic Acid: In contrast, nonanoic acid is expected to have low mobility in soil. apparentag.com.auusda.gov Its Koc has been estimated at approximately 1,700. nih.govusda.govusda.gov This significantly higher Koc value suggests that nonanoic acid will bind to soil organic matter, limiting its movement through the soil profile. usda.gov Adsorption has been observed to be influenced by soil pH. nih.gov This binding to soil and sediments reduces its potential for leaching into groundwater. usda.gov

This strong contrast in mobility means that following a release and subsequent hydrolysis of DPGDN, the DPG component is likely to be transported away from the initial site with water flow, while the nonanoic acid component is more likely to remain bound to the soil in the vicinity of the release.

| Compound | Koc Value | Soil Mobility | Source(s) |

| Dipropylene Glycol | ~ 1 - 6 | Very High | apparentag.com.auamazonaws.com |

| Nonanoic Acid | ~ 1700 | Low | nih.govusda.govusda.gov |

Potential for Bioaccumulation in Environmental Organisms

The potential for this compound to bioaccumulate is best understood by examining its hydrolysis products, as intact esters are often cleaved by biological organisms. The primary pathway for uptake in aquatic environments would be from the water column.

Dipropylene Glycol (DPG): DPG has a very low potential for bioaccumulation. wikipedia.orgfishersci.ca Its octanol-water partition coefficient (log Kow) is -1.07, indicating a strong preference for water over fatty tissues. apparentag.com.auusda.gov Experimental studies in fish have measured very low bioconcentration factors (BCF), ranging from 0.3 to 4.6. wikipedia.orgchemicalbook.com This low BCF suggests that DPG will not concentrate in aquatic organisms. amazonaws.comusda.gov

Nonanoic Acid: Nonanoic acid has a log Kow of 3.42, which suggests a moderate potential for bioaccumulation. nih.govamazonaws.comusda.gov However, a BCF estimated from this log Kow is only 3, suggesting the potential for bioconcentration in aquatic organisms is low. nih.govnih.gov Fatty acids like nonanoic acid can be readily metabolized by organisms, which limits their accumulation in tissues. usda.goveuropa.eu Therefore, despite its moderate lipophilicity, nonanoic acid is not expected to significantly bioaccumulate.

| Property | Dipropylene Glycol | Nonanoic Acid | Source(s) |

| Log Kow | -1.07 | 3.42 | nih.govapparentag.com.auusda.gov |

| BCF | 0.3 - 4.6 (measured) | ~3 (estimated) | nih.govnih.govwikipedia.orgchemicalbook.com |

Global and Regional Environmental Fluxes and Cycling of Dinonanoate Esters

Specific data on the global and regional environmental fluxes and cycling of dinonanoate esters, including this compound, are not well-documented in scientific literature. However, a general understanding of its environmental cycling can be inferred from its use patterns and the physicochemical properties of its hydrolysis products.

This compound is used as a plasticizer and in various formulations, including cosmetics and personal care products. solubilityofthings.comatamankimya.com Releases into the environment are likely to occur through wastewater treatment plant effluents and leaching from products in landfills.

Once in the environment, the cycling of the compound is a two-part process following hydrolysis:

Dipropylene Glycol Cycle: Due to its high water solubility and low volatility, DPG will primarily cycle within terrestrial and aquatic systems. A fugacity model indicates that upon release, DPG will partition mainly between soil (53.7%) and water (46.1%), with a negligible amount entering the atmosphere (0.11%). wikipedia.org Its high mobility in soil means it will be readily transported from soils to surface and groundwater, becoming part of the local and regional water cycle.

Nonanoic Acid Cycle: Nonanoic acid, being less mobile, will tend to remain in the soil compartment, binding to organic matter. usda.govusda.gov Its environmental movement will be much slower and more localized compared to DPG. It can be slowly degraded by soil microbes. usda.gov

Degradation and Transformation Pathways of Dipropylene Glycol Dinonanoate in the Environment

Photodegradation Mechanisms of Dipropylene Glycol Dinonanoate

Photodegradation involves the breakdown of chemical compounds by light energy. This can occur through direct absorption of light (direct photolysis) or through reactions with photochemically generated reactive species (photosensitized degradation).

Photosensitized Degradation Processes

Photosensitized degradation is an indirect photochemical process where other substances in the environment, known as photosensitizers, absorb light and transfer the energy to the target compound or generate reactive oxygen species that can degrade it. nih.govnih.gov Dissolved organic matter (DOM) in natural waters can act as a photosensitizer, producing reactive species like hydroxyl radicals (•OH) and singlet oxygen. nih.govrsc.org

Biodegradation Processes and Microbial Metabolism of Ester Bonds

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the environmental fate of many organic chemicals, including plasticizers. publish.csiro.auresearchgate.net For this compound, the crucial first step is the enzymatic hydrolysis of the ester bonds.

A study on the biodegradation of a structurally similar compound, dipropylene glycol dibenzoate (D(PG)DB), by Rhodococcus rhodochrous confirmed that the first step is the hydrolysis of one ester bond, leading to the formation of a monoester and the corresponding acid (in that case, benzoic acid). nih.gov This study also highlighted that the subsequent degradation of the dipropylene glycol monoester was very slow, causing it to accumulate. nih.gov This suggests that the formation and slow degradation of dipropylene glycol monononanoate could be a rate-limiting step in the complete mineralization of this compound.

Aerobic Biodegradation in Water and Soil

Under aerobic conditions (in the presence of oxygen), the hydrolysis products of this compound are expected to be biodegradable.

Dipropylene Glycol: Studies have shown that dipropylene glycol is capable of being degraded under aerobic conditions by bacteria present in soil and water. atamanchemicals.comoecd.org In some tests, it has been classified as readily biodegradable, with degradation rates exceeding 70% in 28 days. oecd.org

Nonanoic Acid: Nonanoic acid, a C9 fatty acid, is readily biodegradable under aerobic conditions. usda.gov Studies have shown rapid dissipation in soil and significant removal in activated sludge systems. usda.gov The primary degradation pathway for fatty acids under aerobic conditions is microbial beta-oxidation, which involves the shortening of the carbon chain by two-carbon units at a time. usda.gov

| Degradation Product | Aerobic Biodegradation Potential | Key Findings | Citations |

| Dipropylene Glycol | Readily Biodegradable | Capable of degradation by bacteria in soil and water; >70% degradation in 28 days in some studies. | atamanchemicals.comoecd.org |

| Nonanoic Acid | Readily Biodegradable | Rapid dissipation in soil; primary degradation via β-oxidation. | usda.gov |

Anaerobic Degradation Potential

In anaerobic environments (lacking oxygen), the degradation of organic compounds follows different metabolic pathways.

Dipropylene Glycol: The anaerobic biodegradation of dipropylene glycol is considered to be a slower process compared to its aerobic degradation. epa.govoecd.org Modeling studies have not predicted rapid anaerobic biodegradation. epa.gov

Nonanoic Acid: Long-chain fatty acids, including those with nine carbon atoms, can be degraded under anaerobic (methanogenic) conditions. nih.govnih.gov The degradation of even-numbered fatty acids typically yields acetate (B1210297) and methane (B114726), while odd-numbered fatty acids like nonanoic acid produce acetate, propionate (B1217596), and methane. nih.gov

| Degradation Product | Anaerobic Biodegradation Potential | Key Findings | Citations |

| Dipropylene Glycol | Slow | Not predicted to biodegrade quickly under anaerobic conditions. | epa.govoecd.org |

| Nonanoic Acid | Possible | Can be degraded to acetate, propionate, and methane by methanogenic consortia. | nih.gov |

Identification of Microbial Communities Involved in Degradation

Specific microbial communities capable of degrading this compound have not been extensively studied. However, research on similar compounds provides insight into the types of microorganisms that would likely be involved.

Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide variety of hydrophobic compounds, including plasticizers. nih.govresearchgate.net Rhodococcus rhodochrous has been specifically shown to hydrolyze dipropylene glycol dibenzoate, a close analogue of this compound. nih.gov This suggests that Rhodococcus species are prime candidates for initiating the degradation of this compound in the environment. The degradation of other plasticizers by Rhodococcus often occurs when a co-substrate is present, indicating that these bacteria may degrade the plasticizer as a secondary food source. researchgate.net

Other microbial communities involved in the degradation of long-chain fatty acids, such as those found in methanogenic environments, would be responsible for the breakdown of the nonanoic acid portion under anaerobic conditions. nih.govnih.gov These often involve syntrophic associations of different bacteria. nih.gov Furthermore, various marine bacteria have been identified that can degrade plasticizers, suggesting that a diverse range of microorganisms in different environments possess the enzymatic machinery for this purpose. nih.gov

| Compound/Class | Microbial Species/Community | Key Findings | Citations |

| Dipropylene Glycol Dibenzoate (Analogue) | Rhodococcus rhodochrous | Hydrolyzes the ester bond, leading to the accumulation of the monoester. | nih.gov |

| Plasticizers (General) | Rhodococcus spp. | Known to degrade a wide variety of plasticizers, often in the presence of a co-substrate. | researchgate.net |

| Long-Chain Fatty Acids (Anaerobic) | Methanogenic Consortia | Degrade fatty acids to methane, acetate, and propionate through syntrophic interactions. | nih.govnih.gov |

| Plasticizers (Marine) | Halomonas sp., Mycobacterium sp. | Marine bacterial isolates capable of degrading various plasticizers. | nih.gov |

Factors Influencing Environmental Persistence and Degradation Rates of Dinonanoate Esters

The persistence and degradation rate of this compound and other dinonanoate esters in the environment are influenced by a combination of factors related to the chemical's properties and the environmental conditions.

Key influencing factors include:

pH: As detailed in section 6.3.1, the pH of the soil and water is a critical factor, with hydrolysis rates increasing in both acidic and alkaline conditions. rsc.orgnih.gov

Temperature: Higher temperatures generally increase the rate of both chemical and enzymatic hydrolysis. However, for microbial degradation, excessively high temperatures can be detrimental to the microorganisms responsible for the breakdown.

Soil and Sediment Properties:

Organic Matter Content: Plasticizers can adsorb to soil organic matter, which can affect their bioavailability for microbial degradation. lancs.ac.uk

Moisture Content: Water is a necessary reactant for hydrolysis, and its availability in soil will influence the rate of this degradation pathway.

Bioavailability: The extent to which the compound is available to microorganisms for degradation is a key factor. Factors that reduce bioavailability, such as strong adsorption to soil particles, can increase persistence. lancs.ac.ukpublish.csiro.au

Chemical Structure: The presence of the ether linkage in the dipropylene glycol backbone is a structural feature that, as seen with similar compounds, can slow down the complete degradation of the molecule, potentially leading to the accumulation of the monoester. nih.gov

The following table summarizes the biodegradability of the primary hydrolysis products of this compound.

Table 2: Environmental Fate of Primary Hydrolysis Products

| Compound | Environmental Fate | Supporting Observations |

|---|---|---|

| Dipropylene Glycol | Readily biodegradable in water and soil under aerobic conditions. regulations.gov | Studies show degradation by bacteria present in soil and water. industrialchemicals.gov.au Not expected to significantly bioaccumulate. industrialchemicals.gov.au |

| Nonanoic Acid | Readily biodegradable. nih.gov | A 99% reduction in total organic carbon was observed with activated sludge. nih.gov Serves as a nutrient for microorganisms. europa.eu |

Future Research Directions and Emerging Areas in Dipropylene Glycol Dinonanoate Studies

Development of Sustainable Synthetic Routes for Dinonanoate Esters